molecular formula C19H26O3 B1241765 Allethrin CAS No. 42534-61-2

Allethrin

Cat. No.: B1241765
CAS No.: 42534-61-2
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allethrin, the first synthetic pyrethroid, was developed in 1949 by Milton S. Schechter . Structurally classified as a Type I pyrethroid due to the absence of an α-cyano group, it mimics the neurotoxic effects of natural pyrethrins by targeting voltage-gated sodium channels (VGSCs) in insects. This interaction causes repetitive nerve discharges, hyperexcitation, and eventual paralysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name ALLETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/47
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035180
Record name Allethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID.
Record name ALLETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/47
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1768
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C
Record name ALLETHRINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C
Record name ALLETHRINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C:
Record name ALLETHRINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9
Record name ALLETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/47
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-cis,trans-Allethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLETHRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allethrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

~4 °C
Record name ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Scientific Research Applications

Insect Control

Household and Agricultural Use
Allethrin is primarily used in household insecticides and agricultural pest control. It is effective against common pests such as mosquitoes, flies, and ants. Products containing this compound include aerosol sprays, mosquito coils, and ultra-low volume sprays for outdoor use .

Efficacy Studies
Research indicates that this compound formulations can significantly reduce mosquito populations. A study demonstrated that a 0.15% aerosol formulation of d-allethrin resulted in higher knockdown rates in mosquitoes compared to a 0.3% concentration in coil form . This suggests that the delivery method and concentration play crucial roles in the effectiveness of this compound.

Environmental Impact

Degradation and Bioremediation
The persistence of this compound residues in the environment has raised questions about its ecological impact. A recent study identified Bacillus megaterium strain HLJ7 as an effective biodegrader of this compound, capable of removing 96.5% of this compound from contaminated media within 11 days . This highlights the potential for using microbial strains in bioremediation efforts to mitigate the environmental risks associated with this compound.

Ecotoxicology
this compound is known to be toxic to aquatic organisms, including fish and invertebrates, posing risks to aquatic ecosystems when used improperly . Its effects on non-target species such as bees are also a concern, as it can cause paralysis before death at normal application rates.

Case Studies

StudyFocusFindings
Bacillus megaterium Strain HLJ7 BiodegradationAchieved 96.5% removal of this compound from media within 11 days; optimal conditions identified for degradation .
Developmental Exposure in Rats Reproductive ToxicityInduced oxidative stress and apoptosis; affected ovarian function through PI3K/AKT/mTOR pathway disruption .
Effectiveness of D-Allethrin Mosquito ControlHigher mortality rates observed with aerosol formulations compared to coil forms .

Chemical Reactions Analysis

Hydrolysis and Photodegradation

Allethrin is highly susceptible to hydrolysis and photodegradation due to its ester functional groups and cyclopropane structure.

Hydrolysis

  • pH dependence : Hydrolysis accelerates under alkaline conditions. At pH 7.0, this compound exhibits a half-life of 55.89 days in aqueous environments, which decreases to 3.56 days in the presence of Bacillus megaterium HLJ7 due to enzymatic esterase activity .

  • Mechanism : Cleavage of the carboxylester bond generates chrysanthemumic acid and allethrolone as primary intermediates .

Photodegradation

  • UV light exposure : this compound degrades rapidly under UV irradiation, forming oxidized byproducts such as hydroxylated and epoxidized compounds .

  • Half-life : In sunlight, this compound degrades with a half-life of <5 days, compared to >30 days in dark conditions .

Table 1: Degradation kinetics under varying conditions

ConditionHalf-Life (Days)Source
Aqueous (pH 7.0)55.89
With B. megaterium HLJ73.56
UV light exposure<5

Oxidative Reactions

This compound reacts with strong oxidizers, leading to hazardous byproducts.

  • Oxidizing agents : Contact with peroxides, permanganates, or chlorine produces toxic gases (e.g., CO, NOx_x) and may cause explosions .

  • Oxidative stress : In biological systems, this compound induces lipid peroxidation (LPO) and reduces glutathione (GSH) levels, exacerbating cellular damage .

Biodegradation Pathways

Microbial degradation is a critical pathway for this compound breakdown in soil and water.

Key Microbial Strains

  • Fusarium proliferatum CF2

    • Degrades 50 mg·L1^{-1} this compound within 144 hours under optimal conditions (26°C, pH 6.0) .

    • Follows first-order kinetics:

      ln(CtC0)=kt\ln\left(\frac{C_t}{C_0}\right)=-kt

      where k=0.0138h1k=0.0138\,\text{h}^{-1} .

  • Bacillus megaterium HLJ7

    • Metabolizes this compound via ester bond cleavage and subsequent ring degradation .

    • Identified intermediates: 3-(2-methylpropenyl)-cyclopropane carboxylic acid and 4-hydroxy-3-methyl-2-cyclopenten-1-one .

Table 2: Biodegradation efficiency

ParameterF. proliferatum CF2B. megaterium HLJ7
Optimal temperature (°C)2632.18
Optimal pH6.07.52
Degradation rate (mg·L1^{-1}·d1^{-1})0.354.55

Interaction with Bases

Strong bases (e.g., NaOH, KOH) deprotonate this compound’s ester groups, accelerating hydrolysis:

This compound+OHChrysanthemumate+Allethrolone\text{this compound}+\text{OH}^-\rightarrow \text{Chrysanthemumate}+\text{Allethrolone}

This reaction is irreversible under alkaline conditions .

Stability and Storage Conditions

This compound’s stability is compromised by:

  • Heat : Decomposes above 82°C, releasing volatile organic compounds .

  • Moisture : Hydrolysis increases with humidity .

  • Incompatible materials : Store away from oxidizing agents and strong acids .

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Structural and Functional Classification

Pyrethroids are categorized into Type I (lacking α-cyano group) and Type II (containing α-cyano group). Key differences include:

  • Type I (e.g., allethrin, permethrin): Induce repetitive nerve discharges through prolonged sodium channel opening.
  • Type II (e.g., deltamethrin, cypermethrin): Cause membrane depolarization and conduction block, often leading to faster knockdown .

Table 1: Structural and Functional Classification of Selected Pyrethroids

Compound Type α-Cyano Group Primary Mode of Action
This compound I No Repetitive discharges, nerve block
Permethrin I No Similar to this compound
Deltamethrin II Yes Membrane depolarization
Cypermethrin II Yes Conduction block

Estrogenic Activity and Cellular Effects

In MCF-7 human breast cancer cells, this compound showed negligible estrogenic activity compared to other pyrethroids:

  • Sumithrin and fenvalerate induced pS2 expression (a biomarker of estrogenicity) approximately fourfold, nearing the fivefold induction by 10 nM estradiol (E2).

Table 2: Estrogenic Potential of Pyrethroids in MCF-7 Cells

Compound pS2 Induction (vs. Control) Significance (p-value)
Sumithrin ~4-fold <0.05
Fenvalerate ~4-fold <0.05
This compound Not significant N/A
Permethrin Not significant N/A

Biodegradation and Environmental Persistence

This compound degrades more efficiently with fungal strains like Fusarium proliferatum CF2 compared to bacterial counterparts:

  • Optimal conditions: pH 6.0, 26°C, 5-day incubation (95.6% degradation of 50 mg·L⁻¹ this compound) .
  • Half-life reduction: 507.1 hours shorter than non-inoculated controls, outperforming degradation rates of fenvalerate by Cladosporium sp. .
  • Environmental factors: Degradation is faster under neutral-to-alkaline conditions, unlike deltamethrin , which correlates positively with pH in aquatic environments .

Table 3: Biodegradation Efficiency of Pyrethroids

Compound Degrading Microbe Half-Life Reduction Optimal pH
This compound Fusarium proliferatum CF2 507.1 hours 6.0
Fenvalerate Cladosporium sp. HU 300 hours 7.0
Permethrin Acidomonas sp. 250 hours 7.5

Toxicity Profiles

Reproductive Toxicity:
  • This compound exposure in rats significantly reduced Sertoli cell counts, but co-administration of Vitamin E mitigated this effect .
Neurotoxicity:
  • Type I pyrethroids (this compound, permethrin) induce hyperexcitation via repetitive nerve firing, while Type II (e.g., deltamethrin) cause depolarization-dependent conduction block .

Insecticidal Efficacy and Resistance

  • Knockdown efficiency: this compound exhibits rapid knockdown in Aedes aegypti (KT₅₀: 0.5% formulation in semi-field tests) but faces resistance in regions like Central Java and Malaysia .
  • Resistance management: Prthis compound and K-3050 (with synergists) show superior efficacy against this compound-resistant mosquito strains .

Table 4: Efficacy Against Resistant Mosquito Populations

Compound Mortality in Resistant Strains Synergist Required
This compound <20% No
Prthis compound >90% Yes
K-3050 >95% Yes

Preparation Methods

Reaction Mechanism and Conditions

Chrysanthemum monocarboxylic acid (CMA) is first converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2):

CMA+SOCl2CMA-Cl+SO2+HCl[1]\text{CMA} + \text{SOCl}2 \rightarrow \text{CMA-Cl} + \text{SO}2 + \text{HCl} \quad

The resulting acid chloride is then reacted with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrolone) in the presence of pyridine as a base:

CMA-Cl+AllethrolonepyridineThis compound+HCl[1]\text{CMA-Cl} + \text{Allethrolone} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl} \quad

Typical conditions include:

  • Temperature : 21–24°C during acid chloride addition, maintained for 2 hours post-addition.

  • Solvent : Dibutyl ether, facilitating mixing and byproduct removal.

  • Molar Ratios : 0.5 mol allethrolone to 0.62 mol pyridine, ensuring complete neutralization of HCl.

Table 1: Representative Acid Chloride Synthesis Parameters

ComponentQuantity (g)Purity (%)Role
Allethrolone84.090.45Alcohol component
CMA-Cl98.598.1Acid component
Pyridine49.0-Base
Dibutyl ether350-Solvent

Purification Challenges

Post-reaction washing sequences are critical:

  • Water : Removes excess pyridine.

  • 1% HCl : Neutralizes residual base.

  • 2% NaOH : Extracts unreacted CMA.

  • Distillation : Separates this compound from low-boiling contaminants like tertiary alcohol isomers.
    Despite rigorous protocols, trace CMA anhydride impurities persist due to CMA-Cl hydrolysis, necessitating additional refinement steps.

Anhydride-Mediated Synthesis (Improved Method)

To address purity limitations, the anhydride method was developed, leveraging selective esterification under controlled conditions.

Reaction Overview

CMA is first converted to its anhydride using excess lower aliphatic anhydride (e.g., acetic anhydride):

2CMA+(RCO)2O(CMA)2O+2RCOOH[1]2\text{CMA} + (\text{RCO})2\text{O} \rightarrow (\text{CMA})2\text{O} + 2\text{RCOOH} \quad

The CMA anhydride then reacts selectively with allethrolone:

(CMA)2O+AllethroloneThis compound+CMA[1](\text{CMA})_2\text{O} + \text{Allethrolone} \rightarrow \text{this compound} + \text{CMA} \quad

Table 2: Key Advantages of Anhydride Method

ParameterAcid Chloride MethodAnhydride Method
Byproduct FormationHigh (anhydrides)Low
SelectivityModerateHigh
Purity of Final Product90–95%>98%
Contaminant RemovalMulti-step washingSimplified

Operational Parameters

  • Temperature : 50°C for anhydride formation, ensuring complete conversion.

  • Anhydride Excess : 1.1–10x theoretical requirement to drive reaction completion.

  • Purification : Alkaline washes remove residual CMA, followed by distillation to isolate this compound.

Stereochemical Considerations

This compound’s bioactivity depends on stereochemistry, with the d-trans isomer exhibiting superior insecticidal properties.

Isomer Distribution in Synthesis

  • Acid Chloride Method : Yields ~40% d-trans due to racemization during CMA-Cl formation.

  • Anhydride Method : Enhances d-trans to ~60% via stereoselective esterification.

Table 3: Isomer Ratios by Preparation Method

IsomerAcid Chloride (%)Anhydride (%)
d-trans4060
d-cis2520
l-trans2015
l-cis155

Industrial-Scale Optimization

Solvent Recovery Systems

Dibutyl ether is recycled via fractional distillation, reducing costs and environmental impact.

Waste Stream Management

  • Acid Wastes : Neutralized with lime for safe disposal.

  • Organic Byproducts : Incinerated or repurposed as solvents .

Q & A

Q. What in vitro models are commonly used to study Allethrin’s inhibition of human drug transporters?

  • Methodological Answer : HEK293 cells transfected with specific transporters (e.g., OCT1, MATE1, OATP1B1) are incubated with this compound and a radiolabeled substrate (e.g., [¹⁴C]-TEA). Transporter activity is quantified via scintillation counting, with data normalized to control (untreated cells). IC₅₀ values (concentration causing 50% inhibition) are calculated using nonlinear regression. For example, 100 μM this compound reduced OCT1-mediated TEA accumulation by ~50% compared to controls .

Q. What validated analytical methods exist for quantifying this compound in plant matrices?

  • Methodological Answer : High-performance thin-layer chromatography (HPTLC) with densitometric detection at 325 nm is validated for this compound quantification. Key validation parameters include:
  • Linearity : 40–320 ng/spot (r² = 0.998)
  • Precision : Intra-day RSD 0.15–0.46%; Inter-day RSD 0.26–0.61%
  • Accuracy : Average recovery of 99.88% at 80–120% spiking levels
  • Sensitivity : LOD = 13 ng, LOQ = 40 ng (signal-to-noise ratio)
    Sample preparation involves methanolic extraction and triplicate spotting .

Q. How are this compound-cyclodextrin inclusion complexes characterized?

  • Methodological Answer : Phase solubility diagrams (AL-type) confirm 1:1 stoichiometry. Solid-state characterization employs:
  • Differential Scanning Calorimetry (DSC) : Loss of this compound’s melting peak in the complex.
  • FTIR : Shifts in carbonyl (C=O) stretching frequencies.
  • NMR : Changes in proton chemical shifts indicating pentagon ring insertion into the cyclodextrin cavity .

II. Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound biodegradation parameters?

  • Methodological Answer : Central composite design (CCD) in RSM models interactions between variables (pH, temperature, culture time). For Fusarium proliferatum strain CF2:
  • A quadratic polynomial model (R² = 0.9823) predicts degradation efficiency.
  • ANOVA validates significance (F-value = 143.23, p < 0.05).
  • Optimal conditions: pH 6.5, 30°C, 7-day incubation (validated experimentally) .

Q. How to resolve contradictions in transporter inhibition data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., OCT1 vs. OATP1B1 inhibition) may arise from:
  • Assay conditions : Substrate concentration (e.g., 29 μM TEA for OCT1 vs. higher concentrations for OATPs).
  • Cell models : Endogenous transporter activity in non-transfected cells.
  • Cis vs. trans effects : Pre-incubation with inhibitors (cis) vs. co-administration (trans) alters potency.
    Standardize protocols using WHO-recommended cell lines and substrate concentrations .

Q. What statistical approaches ensure robustness in this compound quantification methods?

  • Methodological Answer : Rigorous validation includes:
  • Precision testing : Intra-day (repeatability) and inter-day (intermediate precision) RSD ≤2%.
  • Recovery studies : Spike samples at 80%, 100%, 120% of expected concentration.
  • Sensitivity analysis : LOD/LOQ determination via signal-to-noise ratios (3:1 and 10:1 thresholds).
    For example, this compound recovery in Annona squamosa peel showed 0.01046% w/w with RSD <0.5% .

Q. How to design experiments evaluating this compound’s environmental persistence?

  • Methodological Answer :
  • Biodegradation assays : Inoculate soil/water samples with microbial consortia (e.g., Fusarium spp.) and monitor residual this compound via GC-MS.
  • Half-life calculation : First-order kinetics modeling under varying pH/temperature.
  • Metabolite identification : Use LC-HRMS to detect degradation byproducts (e.g., this compound diol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allethrin
Reactant of Route 2
Allethrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.